5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide
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Overview
Description
5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-(propan-2-ylsulfamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Chemical Reactions Analysis
5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like DMAP, and reagents like DCC .
Scientific Research Applications
5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting biological pathways essential for the survival of microorganisms or the progression of diseases. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide include other furan derivatives such as:
- 5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]pyrazine-2-carboxamide
- 5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
These compounds share similar structural features but differ in their heterocyclic rings (furan, pyrazine, thiophene). The unique properties of this compound, such as its specific biological activities and chemical reactivity, make it distinct from its analogs.
Properties
IUPAC Name |
5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10(2)17-22(19,20)13-7-5-12(6-8-13)16-15(18)14-9-4-11(3)21-14/h4-10,17H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHABOBVLZDSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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